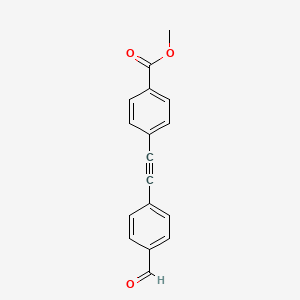
(R)-Phenyl(P-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Phenyl(P-tolyl)methanamine is an organic compound that features a phenyl group and a p-tolyl group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(P-tolyl)methanamine typically involves the reaction of phenylmethanamine with p-tolyl derivatives under controlled conditions. One common method is the reductive amination of benzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding ®-Phenyl(P-tolyl)methanamine with high purity .
Industrial Production Methods
On an industrial scale, the production of ®-Phenyl(P-tolyl)methanamine may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of nitro compounds to amines. The process is conducted under high pressure and temperature to achieve efficient conversion and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
®-Phenyl(P-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
®-Phenyl(P-tolyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-Phenyl(P-tolyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic pathways, influencing biochemical processes. Its aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanamine: Lacks the p-tolyl group, making it less hydrophobic.
p-Toluidine: Contains a single aromatic ring, leading to different reactivity and applications.
Benzylamine: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
®-Phenyl(P-tolyl)methanamine is unique due to the presence of both phenyl and p-tolyl groups, which confer distinct chemical and physical properties. This dual aromatic structure enhances its ability to participate in diverse chemical reactions and increases its potential for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
(R)-(4-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m1/s1 |
Clé InChI |
UHPQFNXOFFPHJW-CQSZACIVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)

